XLogP3 Lipophilicity Contrast: Aromatic-Br vs. Terminal-Alkyl-Br Isomers
4-Bromo-1-butoxy-2-chlorobenzene displays a computed XLogP3 of 4.99, whereas the comparator 1-(4-bromobutoxy)-2-chlorobenzene, which carries the bromine on the terminal carbon of the butoxy chain, exhibits a logP of 3.89 [1]. The difference of +1.10 log units corresponds to a roughly 12-fold higher hypothetical partition coefficient (logP difference ≈ 1.1 → P ratio ≈ 10^1.1 ≈ 12.6), indicating substantially greater lipophilicity for the title compound.
| Evidence Dimension | XLogP3 (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.99 |
| Comparator Or Baseline | 1-(4-Bromobutoxy)-2-chlorobenzene: logP = 3.89 |
| Quantified Difference | Δ logP = +1.10 (≈12.6-fold higher P) |
| Conditions | Computational prediction (XLogP3 v3.2.2 for target; chemhui logP for comparator) |
Why This Matters
A >1 log unit shift in lipophilicity directly impacts compound retention time, bioavailability estimates, and extraction efficiency; substituting isomers will introduce uncontrolled chromatographic and biological variability.
- [1] Chemhui. 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) Product Page. Retrieved 2026-04-25. View Source
